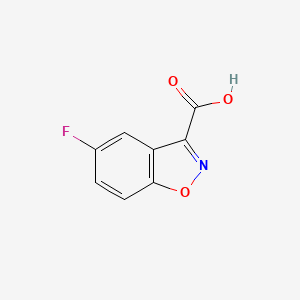

5-Fluoro-1,2-benzoxazole-3-carboxylic acid

Overview

Description

5-Fluoro-1,2-benzoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 5-Fluoro-1,2-benzoxazole-3-carboxylic acid is 1S/C8H4FNO3/c9-4-1-2-6-5 (3-4)7 (8 (11)12)10-13-6/h1-3H, (H,11,12) .Chemical Reactions Analysis

Benzoxazoles, including 5-Fluoro-1,2-benzoxazole-3-carboxylic acid, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis

5-Fluoro-1,2-benzoxazole-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 181.12 .Scientific Research Applications

Anticancer Activity

The benzoxazole scaffold is a common feature in anticancer compounds due to its ability to interact with various metabolic pathways and cellular processes involved in cancer pathology. Derivatives of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid have shown promise in targeting specific receptors and enzymes that are overexpressed in cancer cells, leading to the inhibition of tumor growth and proliferation .

Antiviral and Antitubercular Uses

The structural makeup of benzoxazoles allows them to interact with biological targets that are key in viral replication and tuberculosis pathogenesis. Research into 5-Fluoro-1,2-benzoxazole-3-carboxylic acid could uncover new mechanisms of action against these diseases, leading to the development of novel antiviral and antitubercular drugs .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

5-Fluoro-1,2-benzoxazole-3-carboxylic acid primarily targets various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets play a crucial role in the pathway of cancer formation and proliferation .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been observed to inhibit Erk and Akt phosphorylation in certain cell lines . The presence of fluorine in the compound significantly affects its drug capacity, related to the clearance of the drug, distribution of the drug, and intensity of drug metabolism .

Biochemical Pathways

The affected pathways primarily involve those of cancer formation and proliferation . The compound’s interaction with its targets leads to changes in these pathways, potentially inhibiting the growth and spread of cancer cells .

Result of Action

The molecular and cellular effects of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid’s action include the inhibition of key enzymes and proteins involved in cancer formation and proliferation . This can lead to a reduction in the growth and spread of cancer cells .

properties

IUPAC Name |

5-fluoro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIKIZJWOLGNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,2-benzoxazole-3-carboxylic acid | |

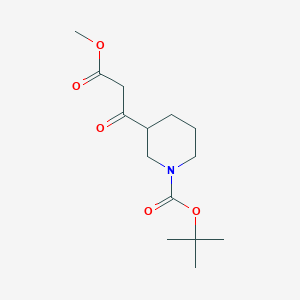

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)

![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)